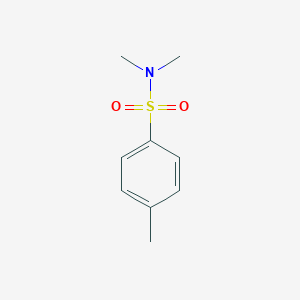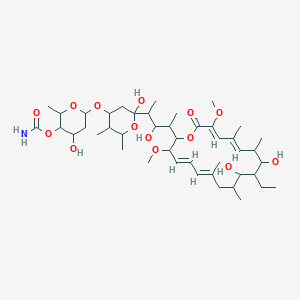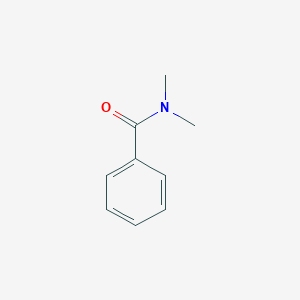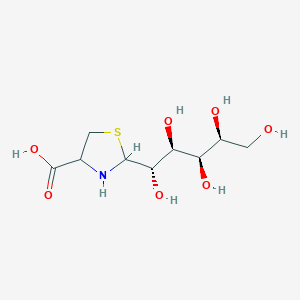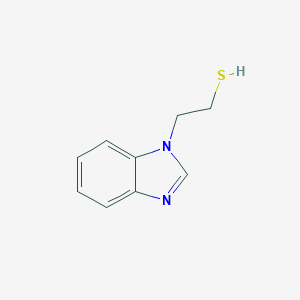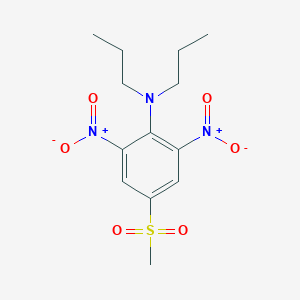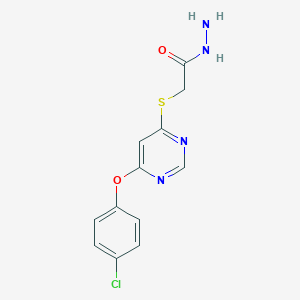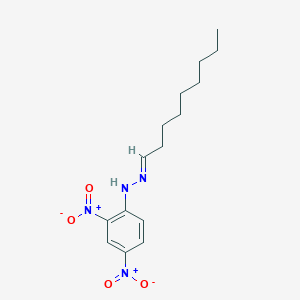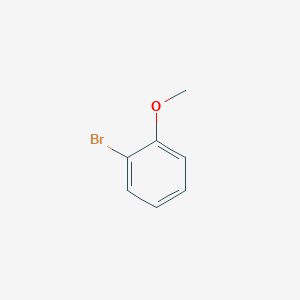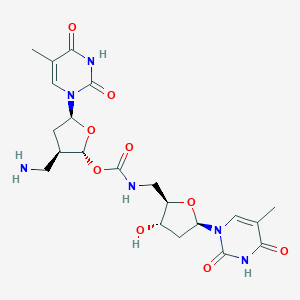
Thymidylylacetamido-(3'(O)-5'(C))-5'-deoxythymidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thymidylylacetamido-(3'(O)-5'(C))-5'-deoxythymidine, commonly referred to as TATD, is a nucleoside analog that has gained significant attention in the scientific community due to its potential applications in various fields. TATD is a modified version of thymidine, a nucleoside that is essential for DNA replication and synthesis.
Mécanisme D'action
TATD exerts its antiviral activity by acting as a chain terminator during viral DNA synthesis. TATD is incorporated into the growing viral DNA chain, and its modified structure prevents the addition of further nucleotides, thereby halting viral replication. TATD has also been shown to inhibit the activity of reverse transcriptase, an enzyme essential for the replication of retroviruses such as HIV-1.
Biochemical and Physiological Effects
TATD has been shown to have minimal toxicity and side effects in vitro and in vivo studies. TATD is rapidly metabolized in the body and eliminated through urine. TATD has also been shown to have a low potential for inducing drug resistance, making it a promising candidate for antiviral therapy.
Avantages Et Limitations Des Expériences En Laboratoire
One of the significant advantages of TATD is its high potency and specificity for viral replication, making it a valuable tool for studying the mechanism of viral replication and the development of antiviral therapies. However, the synthesis method of TATD is complex and requires expertise in organic chemistry, making it challenging to produce large quantities of the compound. Additionally, TATD has limited solubility in aqueous solutions, which can make it difficult to work with in certain experimental conditions.
Orientations Futures
Several future directions for TATD research include the development of new analogs with improved antiviral activity and the evaluation of TATD's potential as a therapeutic agent for various viral infections. TATD's mechanism of action and low potential for drug resistance also make it a promising candidate for combination therapy with other antiviral agents. Further studies are also needed to understand TATD's potential applications in other fields, such as cancer research and gene therapy.
Conclusion
In conclusion, TATD is a nucleoside analog with significant potential applications in scientific research, particularly in the field of virology. TATD's mechanism of action and low toxicity make it a promising candidate for antiviral therapy and a valuable tool for studying the mechanism of viral replication. However, further research is needed to understand TATD's potential applications in other fields and to develop new analogs with improved antiviral activity.
Méthodes De Synthèse
TATD can be synthesized through a multi-step process, which involves the reaction of thymidine with acetamidomalonate under basic conditions. The resulting product is then subjected to a series of reactions, including acetylation, deprotection, and amidation, to obtain the final product. The synthesis method of TATD is complex and requires expertise in organic chemistry.
Applications De Recherche Scientifique
TATD has several potential applications in scientific research. One of the primary applications of TATD is in the field of virology, where it has been shown to inhibit the replication of various viruses, including HIV-1, herpes simplex virus, and cytomegalovirus. TATD has also been used as a tool to study the mechanism of viral replication and the role of nucleoside analogs in inhibiting viral replication.
Propriétés
Numéro CAS |
132247-55-3 |
|---|---|
Nom du produit |
Thymidylylacetamido-(3'(O)-5'(C))-5'-deoxythymidine |
Formule moléculaire |
C21H28N6O9 |
Poids moléculaire |
508.5 g/mol |
Nom IUPAC |
[(2R,3R,5S)-3-(aminomethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl] N-[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl]carbamate |
InChI |
InChI=1S/C21H28N6O9/c1-9-7-26(19(31)24-16(9)29)14-3-11(5-22)18(35-14)36-21(33)23-6-13-12(28)4-15(34-13)27-8-10(2)17(30)25-20(27)32/h7-8,11-15,18,28H,3-6,22H2,1-2H3,(H,23,33)(H,24,29,31)(H,25,30,32)/t11-,12+,13-,14+,15-,18-/m1/s1 |
Clé InChI |
CIIPJEGMPGGKAM-GDVJQSGWSA-N |
SMILES isomérique |
CC1=CN(C(=O)NC1=O)[C@@H]2C[C@@H]([C@H](O2)OC(=O)NC[C@@H]3[C@H](C[C@@H](O3)N4C=C(C(=O)NC4=O)C)O)CN |
SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)OC(=O)NCC3C(CC(O3)N4C=C(C(=O)NC4=O)C)O)CN |
SMILES canonique |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)OC(=O)NCC3C(CC(O3)N4C=C(C(=O)NC4=O)C)O)CN |
Autres numéros CAS |
132247-55-3 |
Synonymes |
NH2d(TcmT) thymidylylacetamido-(3'(O)-5'(C))-5'-deoxythymidine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



